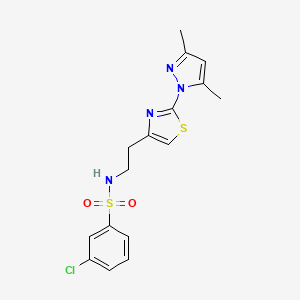
1-(2,3-Dihydroindol-1-yl)-2-(1,2,4-triazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydroindol-1-yl)-2-(1,2,4-triazol-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DIET and has been synthesized using different methods. The compound has been found to have various biochemical and physiological effects, making it an important research topic.
Wirkmechanismus
The mechanism of action of DIET involves its interaction with GPCRs, particularly serotonin receptors. DIET acts as a partial agonist of 5-HT1A receptors, which are involved in the regulation of mood and anxiety. The compound has also been found to interact with other serotonin receptors such as 5-HT2A and 5-HT2C, which are involved in the regulation of appetite, sleep, and cognition. The binding of DIET to these receptors leads to the activation of downstream signaling pathways, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
DIET has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, the modulation of intracellular signaling pathways, and the regulation of gene expression. The compound has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, attention, and cognition. DIET has also been found to regulate ion channels such as potassium channels, which are involved in the regulation of neuronal excitability. In addition, the compound has been shown to modulate intracellular signaling pathways such as the MAPK/ERK pathway, which is involved in the regulation of cell proliferation and differentiation. DIET has also been found to regulate the expression of genes involved in the regulation of neuronal plasticity and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DIET in lab experiments is its high potency and selectivity for serotonin receptors. The compound has been found to have a high affinity for various serotonin receptors, making it a useful tool for studying the function and regulation of these receptors. Another advantage of using DIET is its stability and solubility in various solvents, making it easy to handle and store. However, one of the limitations of using DIET is its potential toxicity and side effects, which may affect the validity of experimental results. Therefore, it is important to use appropriate controls and safety measures when working with DIET in lab experiments.
Zukünftige Richtungen
There are several future directions for research on DIET, including the development of new ligands with improved selectivity and potency for serotonin receptors, the investigation of the role of DIET in the regulation of other neurotransmitter systems, and the development of new therapeutic agents based on DIET. In addition, further research is needed to investigate the potential side effects and toxicity of DIET, as well as its pharmacokinetic properties and metabolic pathways. Overall, research on DIET has the potential to contribute to our understanding of the mechanisms underlying the regulation of mood, cognition, and behavior, and to the development of new treatments for neuropsychiatric disorders.
Synthesemethoden
The synthesis of DIET involves the reaction of 3-(1H-indol-3-yl)propan-1-amine and 1H-1,2,4-triazole-3-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction mixture is then stirred at room temperature for several hours to obtain DIET in high yield.
Wissenschaftliche Forschungsanwendungen
DIET has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. The compound has been used as a ligand for G protein-coupled receptors (GPCRs) such as serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. DIET has also been used as a tool for studying the mechanism of action of GPCRs and their downstream signaling pathways. In addition, DIET has been found to have potential applications in drug discovery and development, particularly in the development of new antidepressants and antipsychotics.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-12(7-15-9-13-8-14-15)16-6-5-10-3-1-2-4-11(10)16/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRMUOIBBARWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2955393.png)



![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2955397.png)
![1-(3,4-Dichlorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2955398.png)

![2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide](/img/structure/B2955402.png)


![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955408.png)


![2-[(2-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2955413.png)
